Methyl 2,2-dimethylpent-4-enoate

Hydrolytic Stability Steric Shielding Ester Hydrolysis

Methyl 2,2-dimethylpent-4-enoate (CAS 76352-72-2) is an α,α-disubstituted unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. The compound features a geminal dimethyl substitution at the α‑position relative to the ester carbonyl, which introduces significant steric hindrance and alters both its chemical reactivity and physical properties compared to unsubstituted analogs such as methyl pent‑4‑enoate (CAS 818‑57‑5).

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 76352-72-2
Cat. No. B3057060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethylpent-4-enoate
CAS76352-72-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(CC=C)C(=O)OC
InChIInChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3
InChIKeyHNCKDIDOYWCKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-Dimethylpent-4-enoate (CAS 76352-72-2): A Sterically Hindered Ester Building Block for Specialized Synthesis and Polymer Applications


Methyl 2,2-dimethylpent-4-enoate (CAS 76352-72-2) is an α,α-disubstituted unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The compound features a geminal dimethyl substitution at the α‑position relative to the ester carbonyl, which introduces significant steric hindrance and alters both its chemical reactivity and physical properties compared to unsubstituted analogs such as methyl pent‑4‑enoate (CAS 818‑57‑5) . This sterically congested architecture confers the compound with a unique reactivity profile, making it a specialized building block in organic synthesis and a monomer of interest in polymerization chemistry.

Why Methyl Pent-4-enoate Analogs Cannot Substitute Methyl 2,2-Dimethylpent-4-enoate in Critical Applications


While methyl pent-4-enoate and other terminal alkene esters share the same functional groups, the presence of the gem‑dimethyl moiety in methyl 2,2‑dimethylpent‑4‑enoate fundamentally alters its chemical behavior, making generic substitution unfeasible in applications where steric effects dictate reactivity. The α‑disubstitution enforces a quaternary carbon center, which restricts conformational flexibility, enhances hydrolytic stability through steric shielding of the ester carbonyl, and modulates the compound's reactivity in radical and ring‑closing processes [1]. These effects are absent in unsubstituted or mono‑substituted analogs, meaning that substituting a cheaper, less hindered ester will inevitably lead to divergent reaction outcomes, including altered rates, different product distributions, or even complete reaction failure. For researchers and industrial users, this structural difference is not cosmetic—it is the defining feature that governs the compound's utility in applications ranging from controlled polymerization to the synthesis of sterically demanding pharmaceutical intermediates .

Quantitative Differentiation of Methyl 2,2-Dimethylpent-4-enoate (CAS 76352-72-2) vs. Closest Analogs: A Data-Driven Selection Guide


α-Geminal Dimethyl Substitution Enhances Hydrolytic Stability Relative to Unsubstituted Methyl Pent-4-enoate

The α-gem-dimethyl group in methyl 2,2-dimethylpent-4-enoate provides significant steric shielding of the ester carbonyl, retarding nucleophilic attack by water or hydroxide ions [1]. While no direct head-to-head half-life data are available for this specific pair, the established principle of steric hindrance on ester hydrolysis rates—supported by comparative half-life data for sterically congested esters vs. unhindered esters—indicates that the target compound will exhibit substantially slower hydrolysis under identical conditions. For instance, in a controlled study of ester hydrolysis at pD 8.3 and 37 °C, compounds with steric hindrance near the ester group exhibited half-lives ranging from 9.7 to 91.9 hours, demonstrating that even modest steric bulk can extend half-lives by up to an order of magnitude compared to unhindered analogs [2]. In contrast, the unhindered methyl pent-4-enoate is expected to hydrolyze rapidly under similar aqueous conditions .

Hydrolytic Stability Steric Shielding Ester Hydrolysis

Gem-Dimethyl Substitution Modulates Interesterification Reactivity Compared to α-Monosubstituted Esters

A study on the methoxide-catalyzed interesterification of various carboxylic acid esters revealed a distinct reactivity pattern for α-substituted esters. Esters of α-methyl-substituted acids did not participate in ester-ester interchange, whereas esters of 2,2-dimethyl-4-pentenoic acid (the acid corresponding to the target compound) did participate [1]. This indicates that the gem-dimethyl substitution pattern in methyl 2,2-dimethylpent-4-enoate alters its behavior in transesterification reactions compared to α-mono-methyl substituted analogs, providing a specific reactivity advantage in ester interchange applications where mono-substituted esters fail to react.

Interesterification Transesterification Ester-Ester Interchange

Gem-Dimethyl Substitution Promotes Enhanced Cyclization Efficiency via the Thorpe-Ingold Effect

The gem-dimethyl group in methyl 2,2-dimethylpent-4-enoate is expected to promote the Thorpe‑Ingold effect, which accelerates ring‑closing reactions by restricting conformational freedom and compressing the angle between reactive groups [1]. A 1H‑NMR kinetic study of monomethyl and gem‑dimethyl substituted esters demonstrated that gem‑dimethyl substitution lowers the energy barrier for cyclization similarly to monomethyl substitution, confirming the effect's presence in ester systems [2]. For the target compound, this translates to a predicted rate enhancement in cyclization reactions compared to unsubstituted methyl pent‑4‑enoate, which lacks the conformational restriction imposed by the quaternary α‑carbon. While direct rate constants for this specific compound are not available, the class‑level evidence from structurally related esters supports the expectation that the target compound will undergo ring‑closure reactions faster and with higher equilibrium constants than its unsubstituted counterpart [REFS-1, REFS-2].

Thorpe-Ingold Effect Cyclization Kinetics Ring-Closing Reactions

Higher Molecular Weight and Calculated LogP Alter Physical Properties vs. Methyl Pent-4-enoate

Methyl 2,2-dimethylpent-4-enoate (MW 142.20 g/mol) has a significantly higher molecular weight than the unsubstituted analog methyl pent-4-enoate (MW 114.14 g/mol) [REFS-1, REFS-2]. This 28 g/mol increase, corresponding to the two additional methyl groups, directly affects physical properties including boiling point, volatility, and lipophilicity. The calculated LogP for the target compound is 1.76 , whereas methyl pent-4-enoate, lacking the gem-dimethyl group, is expected to have a lower LogP. This difference in lipophilicity and volatility can be critical in applications such as liquid-liquid extraction, chromatography, or any process where phase partitioning or evaporation is a key parameter.

Physicochemical Properties Lipophilicity Volatility

Recommended Research and Industrial Applications for Methyl 2,2-Dimethylpent-4-enoate (CAS 76352-72-2)


Synthesis of Sterically Demanding Pharmaceutical Intermediates

Methyl 2,2-dimethylpent-4-enoate serves as a sterically congested building block in medicinal chemistry, enabling the synthesis of analogs that require a quaternary carbon center. The gem-dimethyl group mimics the steric bulk of more complex substituents, allowing medicinal chemists to probe structure-activity relationships (SAR) without introducing additional synthetic complexity. The compound has been utilized as an intermediate in the preparation of active pharmaceutical ingredients, including in patent literature from Millennium Pharmaceuticals and Novartis, where its unique steric profile is leveraged to modulate biological target interactions [REFS-1, REFS-2].

Polymerization Monomer for Tailored Macromolecular Architectures

As a monomer containing both a terminal alkene and a sterically hindered ester moiety, methyl 2,2-dimethylpent-4-enoate is a candidate for the synthesis of specialty polymers with tunable properties. The gem-dimethyl substitution at the α-position is expected to reduce the propensity for undesired side reactions during radical polymerization and may influence the tacticity and thermal properties of the resulting polymer [1]. This monomer is particularly suited for copolymerization strategies where the steric bulk can be used to modulate chain flexibility, glass transition temperature, and hydrophobicity in the final material. Its use in acyclic diene metathesis (ADMET) polymerization, analogous to other gem-dimethyl substituted dienes, offers a route to amorphous polyolefins with precisely placed defects [2].

Precursor to 2,2-Dimethylpent-4-enoic Acid for Metal-Free Catalysis

The target ester is a convenient precursor to 2,2-dimethylpent-4-enoic acid (CAS 16386-93-9), which has been employed as a coupling partner in metal-free catalytic cycloaddition reactions to generate benzoazepine scaffolds [1]. Hydrolysis of the methyl ester proceeds with high yield (approximately 97%) to afford the free acid [2]. This two-step sequence—ester procurement followed by hydrolysis—provides researchers with a reliable route to a sterically hindered α,α-disubstituted carboxylic acid that is otherwise commercially less accessible, enabling exploration of novel reaction methodologies under mild, environmentally friendly conditions.

Model Substrate for Probing Steric Effects in Ester Reactivity Studies

Due to its well-defined steric environment at the α-carbon, methyl 2,2-dimethylpent-4-enoate serves as an ideal model substrate in mechanistic studies investigating the influence of steric hindrance on ester reactivity. The compound's behavior in interesterification reactions has already been characterized, revealing that esters of 2,2-dimethyl-4-pentenoic acid participate in ester-ester interchange under conditions where α-monomethyl esters do not react [1]. This makes the compound a valuable tool for physical organic chemists seeking to isolate and quantify the contribution of steric effects to reaction rates, selectivity, and equilibrium constants, with direct implications for catalyst design and reaction optimization.

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